molecular formula C14H19FN2O2 B1443080 tert-butyl N-(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate CAS No. 1315367-55-5

tert-butyl N-(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate

Cat. No. B1443080
M. Wt: 266.31 g/mol
InChI Key: HPLDNNWWDALARO-UHFFFAOYSA-N
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Description

“tert-butyl N-(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate” is a chemical compound with the CAS Number 1315367-55-5 . It has a molecular weight of 266.32 .


Molecular Structure Analysis

The IUPAC name of the compound is “tert-butyl 7-fluoro-1,2,3,4-tetrahydro-4-quinolinylcarbamate” and its InChI code is "1S/C14H19FN2O2/c1-14(2,3)19-13(18)17-11-6-7-16-12-8-9(15)4-5-10(11)12/h4-5,8,11,16H,6-7H2,1-3H3,(H,17,18)" .


Physical And Chemical Properties Analysis

This compound is an oil at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

  • Tert-butyl N-(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate is involved in the synthesis of various organic compounds. For instance, the compound is used in the preparation of substituted N-tert-butoxycarbonyl (Boc)-1,2,3,4-tetrahydroisoquinolines, which can be lithiated and treated with various electrophiles to yield a range of 1-substituted tetrahydroisoquinoline products (Talk, Duperray, Li, & Coldham, 2016).

Application in Organic Synthesis and Catalysis

  • This compound has been utilized in the synthesis of novel derivatives, such as the synthesis of 6-(tert-butyl)-8-fluoro-2,3-dimethylquinoline carbonate derivatives with potential applications in fungicide development (Cheng, Zhang, Wu, Liu, & Xu, 2019).
  • It is also employed in the facile construction of polymerization catalysts through ortho lithiation of tetrahydroquinoline derivatives, demonstrating its utility in fine chemical and pharmaceutical manufacturing (Wu, Lee, Yun, & Lee, 2007).

Medicinal Chemistry and Drug Discovery

  • In medicinal chemistry, derivatives of tert-butyl N-(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate have been studied for their potential as antibacterial agents, showcasing its role in developing new pharmaceuticals (Bouzard et al., 1989).
  • This compound also finds applications in the synthesis of new fluoroquinolones, which are active against fluoroquinolone-resistant Mycobacterium tuberculosis strains, underlining its significance in addressing antibiotic resistance (Guerrini et al., 2013).

Advanced Materials and Luminescent Devices

  • It has been used in the development of fluorescent materials, like in the synthesis of an efficient guest/host fluorescent energy transfer pair based on the naphthalimide skeleton for use in organic light-emitting diodes (Wang et al., 2014).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl N-(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O2/c1-14(2,3)19-13(18)17-11-6-7-16-12-8-9(15)4-5-10(11)12/h4-5,8,11,16H,6-7H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLDNNWWDALARO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNC2=C1C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl N-(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate
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tert-butyl N-(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate
Reactant of Route 3
tert-butyl N-(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate
Reactant of Route 4
tert-butyl N-(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate
Reactant of Route 5
tert-butyl N-(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate
Reactant of Route 6
tert-butyl N-(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate

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